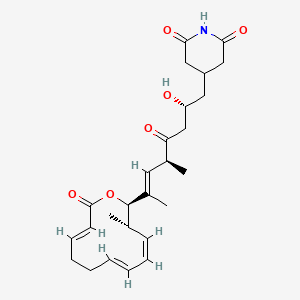
Lactimidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactimidomycin is a macrolide.
Lactimidomycin is a natural product found in Streptomyces amphibiosporus and Streptomyces with data available.
Scientific Research Applications
Biosynthesis Insights
Lactimidomycin (LTM) is a macrolide antitumor antibiotic produced by Streptomyces amphibiosporus. Research has improved LTM production and identified metabolites involved in its biosynthetic pathway. These insights are crucial for the development of LTM as a drug candidate, as they allow for the production of new LTM rearrangement products and help in understanding its absolute stereochemistry (Ju et al., 2007).
Synthesis and Biological Reassessment
A synthesis method for LTM, relying on ring-closing alkyne metathesis, has been developed. This synthesis provides access to non-natural analogues of macrolides. Biological re-evaluation of these compounds shows potent cytotoxicity against cancer cell lines, indicating LTM's primary role as a ribosome-binder halting protein biosynthesis (Micoine et al., 2013).
Antibiotic Properties
Originally discovered as an antibiotic, LTM has shown inhibitory activity against fungi and demonstrated effectiveness in prolonging the survival of mice with experimental tumors. This discovery highlights its potential as a new glutarimide antibiotic (Sugawara et al., 1992).
Cell Migration Inhibition
Studies have indicated that LTM and related glutarimide-containing polyketides are potent inhibitors of cell migration. This suggests potential applications in developing antimetastatic agents, especially in the context of cancer treatment (Ju et al., 2009).
Elongation Inhibitor Synthesis
An enantioselective synthesis of LTM highlights its role as a eukaryotic translation elongation inhibitor. This synthesis features a Zn(II)-mediated Horner-Wadsworth-Emmons reaction, crucial for creating the strained macrolactone unique to LTM (Larsen et al., 2013).
Comparative Biosynthetic Machinery Analysis
Research on the biosynthetic machinery of LTM has revealed unusual features for acyltransferase-less type I polyketide synthases. This provides opportunities to engineer new analogues and better understand the structure–activity relationship of LTM and related compounds (Seo et al., 2014).
properties
Molecular Formula |
C26H35NO6 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1 |
InChI Key |
OYOKHBHOTQDIPM-BRHOHSSQSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |
SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Canonical SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
synonyms |
lactimidomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



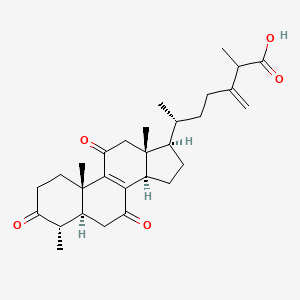

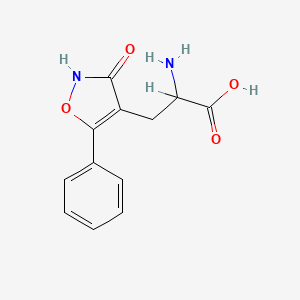
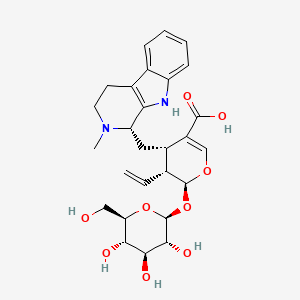
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
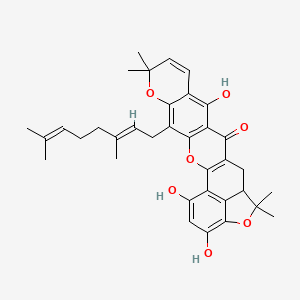

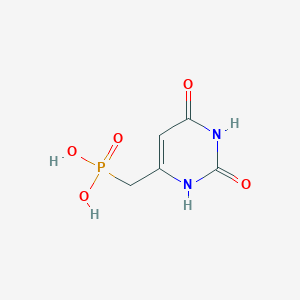
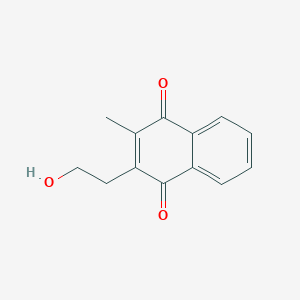
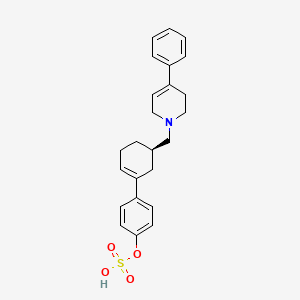
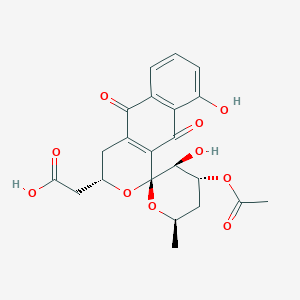
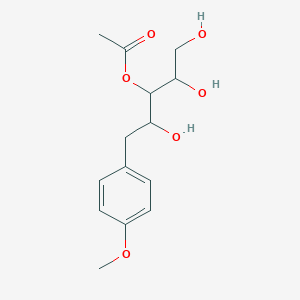
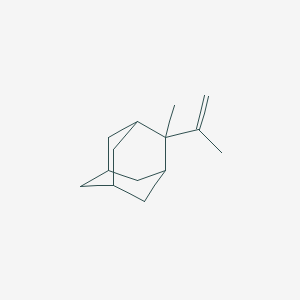
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)